molecular formula C12H17NO2 B15069326 2-((Benzylamino)methyl)butanoic acid

2-((Benzylamino)methyl)butanoic acid

Cat. No.: B15069326
M. Wt: 207.27 g/mol
InChI Key: LFPMJIUTXTWQGH-UHFFFAOYSA-N
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Description

2-((Benzylamino)methyl)butanoic acid (CAS 854431-12-2) is a branched-chain amino acid derivative featuring a benzylamino group attached via a methylene bridge to the second carbon of a butanoic acid backbone. Its molecular formula is C₁₂H₁₇NO₂, with a molar mass of 207.27 g/mol. This compound is of interest in medicinal chemistry due to its structural hybridity, combining lipophilic (benzyl) and hydrophilic (carboxylic acid) moieties, which may enhance bioavailability and target binding in drug design .

Properties

IUPAC Name

2-[(benzylamino)methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-11(12(14)15)9-13-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPMJIUTXTWQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzylamino)methyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of benzylamine with a suitable butanoic acid derivative. For instance, a Grignard reaction can be employed where a solution of methyl 2-(benzylamino)methyl-3-hydroxybutanoate in anhydrous tetrahydrofuran is added dropwise to a well-stirred Grignard solution .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application, but generally involve similar principles as laboratory synthesis, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-((Benzylamino)methyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((Benzylamino)methyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((Benzylamino)methyl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, influencing biochemical processes. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents Applications/Notes
2-((Benzylamino)methyl)butanoic acid 854431-12-2 C₁₂H₁₇NO₂ Benzylamino-methyl at C2 Potential pharmaceutical intermediate
2-(Benzylamino)-3-methylbutanoic acid hydrochloride 1396964-70-7 C₁₂H₁₈ClNO₂ Methyl at C3; hydrochloride salt Enhanced solubility for synthetic processes
2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid 14598-96-0 C₁₂H₁₇NO₃ Hydroxy and methyl at C3 Pharmaceutical ingredient (antiviral/anti-inflammatory)
2-Benzamido-3-methylbutanoic acid 2901-80-6 C₁₂H₁₅NO₃ Benzamido (amide) at C2; methyl at C3 Enzyme inhibition (similarity score: 0.83)
2-(BENZOYLAMINO)-4-(METHYLSULFONYL)BUTANOIC ACID 115527-63-4 C₁₂H₁₅NO₅S Benzoylamino at C2; methylsulfonyl at C4 Enhanced electronic profile for binding interactions
Key Observations:
  • Hydrochloride Salts : The hydrochloride derivative (CAS 1396964-70-7) improves aqueous solubility, making it preferable for in vitro assays or formulations requiring high bioavailability .
  • Hydroxy and Methyl Groups : The presence of both hydroxy and methyl groups at C3 (CAS 14598-96-0) introduces stereochemical complexity and polarity, which may influence membrane permeability and metabolic stability in drug candidates .
  • Benzamido vs.
  • Sulfonyl Modifications : The methylsulfonyl group at C4 (CAS 115527-63-4) adds strong electron-withdrawing character, which could enhance binding to positively charged enzymatic pockets, as seen in kinase inhibitors .

Biological Activity

2-((Benzylamino)methyl)butanoic acid is an amino acid derivative that has garnered attention for its potential biological activities. This compound features a unique structure that combines a benzylamino group with a butanoic acid backbone, leading to various pharmacological implications. This article explores its biological activity, including antimicrobial properties, interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C_{13}H_{17}N_{1}O_{2}
  • Molecular Weight : 207.27 g/mol

The structural complexity of this compound enhances its reactivity profiles and biological activities compared to simpler amino acids or derivatives. The presence of both an amine and a carboxylic acid allows for diverse interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

  • Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens. The exact mechanisms remain under investigation, but it is hypothesized that the benzylamino moiety plays a crucial role in its activity against microbial strains.

2. Interaction with Biological Macromolecules

  • The compound's ability to bind to specific receptors or enzymes could influence their activity, making it a candidate for drug design strategies. Further research into these interactions is necessary to elucidate its mechanism of action and therapeutic potential.

3. β-Cell Protective Activity

  • A related study identified derivatives of this compound as capable of protecting pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction. One such derivative demonstrated maximal protective activity at 100% with an EC50 value of 0.1 ± 0.01 μM, indicating significant therapeutic potential for diabetes treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Aminobutanoic acidSimple amino acid structureNaturally occurring; less complex than target
BenzylglycineBenzyl group attached to glycineSmaller size; different amino acid backbone
N-Benzyl-L-alanineBenzyl group on alanineContains an additional methylene group
4-(Benzylamino)-butanoic acidSimilar backbone but different substituentsMay have distinct biological activities

The distinct combination of functional groups in this compound contributes to its unique reactivity and potential biological activities not found in simpler analogs .

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potentials of compounds related to or derived from this compound:

  • Study on β-Cell Protection : Research demonstrated that derivatives of this compound could protect pancreatic β-cells from ER stress, which is critical in the context of diabetes management. The findings indicated improved potency and solubility compared to existing treatments .
  • Antimicrobial Activity Assessment : A study focused on evaluating the antimicrobial efficacy of various benzylamino derivatives, including this compound, highlighted its potential as an antimicrobial agent against specific bacterial strains.

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